molecular formula C12H22F3N B1462473 4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine CAS No. 1036512-48-7

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine

Cat. No. B1462473
CAS RN: 1036512-48-7
M. Wt: 237.3 g/mol
InChI Key: SWGQZYIUPTUDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine (TBCH) is a novel cyclic amine compound with a variety of potential applications in medicinal chemistry, biochemistry, and other scientific research. TBCH is a highly versatile compound that can act as a reagent, catalyst, or intermediate in a variety of chemical reactions. Its unique structure and properties make it an attractive candidate for use in a range of scientific research applications.

Scientific Research Applications

Overview of Chemical Synthesis and Applications

Synthetic Methodologies and Chemical Reactions

Chiral Sulfinamides and N-heterocycle Synthesis : Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the importance of similar structures in creating biologically active molecules (Philip et al., 2020). This methodology provides access to diverse piperidines, pyrrolidines, and azetidines, which are key motifs in pharmaceuticals and natural products.

Environmental and Material Applications : The study on decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlights the relevance of tert-butyl based compounds in environmental applications, indicating potential research directions for related chemicals in pollution control and environmental remediation (Hsieh et al., 2011).

Advanced Oxidation Processes (AOPs) : The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes, is significant for environmental science, suggesting potential studies on the environmental behaviors and degradation pathways of complex amines (Bhat & Gogate, 2021).

properties

IUPAC Name

4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F3N/c1-11(2,3)9-4-6-10(7-5-9)16-8-12(13,14)15/h9-10,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGQZYIUPTUDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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